molecular formula C21H21N3 B1293582 Hexahydro-1,3,5-triphenyl-1,3,5-triazine CAS No. 91-78-1

Hexahydro-1,3,5-triphenyl-1,3,5-triazine

Cat. No. B1293582
CAS RN: 91-78-1
M. Wt: 315.4 g/mol
InChI Key: VASMRQAVWVVDPA-UHFFFAOYSA-N
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Description

Hexahydro-1,3,5-triphenyl-1,3,5-triazine, or HHTT, is a heterocyclic compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

Hexahydro-1,3,5-triphenyl-1,3,5-triazine and its derivatives have been studied for their potential as corrosion inhibitors. Density functional theory (DFT) calculations and atomistic Monte Carlo simulations suggest that these compounds exhibit strong interactions with iron surfaces, making them effective in inhibiting steel corrosion. The active sites of the molecules are mainly located on the N atoms of the triazine ring and on the aromatic rings containing substituted polar groups (Obot, Kaya, Kaya, & Tüzün, 2016).

Catalysis in Organic Synthesis

Hexahydro-1,3,5-triazines serve as precursors in various organic synthesis reactions. A significant breakthrough was the gold(I)-catalyzed [4 + 1]/[4 + 3] annulations of hexahydro-1,3,5-triazines with diazo esters. DFT calculations provided insights into the catalytic mechanisms and regioselectivity of these reactions, indicating their utility in complex organic syntheses (Zhou, Guo, Zhang, & Li, 2019).

Environmental Remediation

Research has explored the use of hexahydro-1,3,5-triazine derivatives in environmental remediation, particularly in the degradation of pollutants. For instance, the degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a common soil and water contaminant at military facilities, using zerovalent iron nanoparticles, shows promise in remediating contaminated sites (Naja et al., 2008).

Advanced Material Development

Hexahydro-1,3,5-triazine derivatives have applications in material science. For instance, the development of acid-degradable epoxy resins using hexahydro-s-triazine derivatives showcases their potential in creating recyclable and environmentally friendly materials. These resins exhibit high thermal and mechanical properties, making them suitable for various industrial applications (You, Ma, Dai, Jia, Liu, & Zhu, 2017).

Analytical Chemistry

In analytical chemistry, hexahydro-1,3,5-triazine derivatives are used for the detection and analysis of certain compounds. For example, hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, a biocide in metalworking fluids, can be detected using electrospray-mass spectrometry. This technique allows for specific detection in complex matrices, proving essential in industrial and environmental analysis (Pretty, Glaser, Jones, & Lunsford, 2004).

Liquid-Crystalline Properties

Compounds containing hexahydro-1,3,5-triazine units have been synthesized, exhibiting liquid-crystalline properties and high photoluminescence quantum yields. These properties are leveraged in advanced material applications, such as in display technologies and optoelectronic devices (Lee & Yamamoto, 2001).

properties

IUPAC Name

1,3,5-triphenyl-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMRQAVWVVDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059032
Record name 1,3,5-Triazine, hexahydro-1,3,5-triphenyl-
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

91-78-1
Record name Hexahydro-1,3,5-triphenyl-1,3,5-triazine
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Record name 1,3,5-Triphenylhexahydro-1,3,5-triazine
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Record name 1,3,5-Triazine, hexahydro-1,3,5-triphenyl-
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Record name 1,3,5-Triazine, hexahydro-1,3,5-triphenyl-
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Record name Hexahydro-1,3,5-triphenyl-1,3,5-triazine
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Record name 1,3,5-TRIPHENYLHEXAHYDRO-1,3,5-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is notable about the formation of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione from phenyl isocyanate?

A1: The research by [] demonstrates that benzimidazole salts, when combined with palladium acetate and a base, can act as an effective catalytic system for the cyclotrimerization of phenyl isocyanate to 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione under microwave irradiation. This highlights the potential of N-heterocyclic carbenes (NHCs) derived from these salts in facilitating such organic transformations.

Q2: Does the structure of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione relate to its formation in any specific way?

A2: Yes, the structure of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione directly results from the cyclotrimerization of three phenyl isocyanate molecules. [] This reaction involves the formation of new carbon-nitrogen bonds, ultimately leading to the six-membered ring structure with alternating nitrogen and carbonyl groups.

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